Product packaging for 2,6-Diethynylnaphthalene(Cat. No.:CAS No. 507276-82-6)

2,6-Diethynylnaphthalene

カタログ番号: B12504642
CAS番号: 507276-82-6
分子量: 176.21 g/mol
InChIキー: DAWMSTQJPPKMKM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

2,6-Diethynylnaphthalene is a high-value organic building block designed for research and development in advanced materials science. This aromatic compound features ethynyl groups at the 2 and 6 positions, making it a versatile precursor for constructing rigid, linear molecular architectures through cross-coupling and cycloaddition reactions. Its primary research value lies in the synthesis of specialized polymers and small molecules with tailored electronic and structural properties. Researchers utilize this compound to develop conjugated polymers for potential application in organic light-emitting diodes (OLEDs), organic photovoltaics, and other organic electronic devices, where its extended pi-conjugation can enhance charge transport. It also serves as a key monomer for high-performance plastics and thermosetting resins, which may exhibit superior thermal stability, mechanical strength, and chemical resistance compared to standard polymers. The mechanism of action typically involves the ethynyl groups acting as reactive sites for polymerization, such as through Sonogashira coupling to create poly(phenylene ethynylene)s, or thermal curing to form networked structures. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8 B12504642 2,6-Diethynylnaphthalene CAS No. 507276-82-6

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

507276-82-6

分子式

C14H8

分子量

176.21 g/mol

IUPAC名

2,6-diethynylnaphthalene

InChI

InChI=1S/C14H8/c1-3-11-5-7-14-10-12(4-2)6-8-13(14)9-11/h1-2,5-10H

InChIキー

DAWMSTQJPPKMKM-UHFFFAOYSA-N

正規SMILES

C#CC1=CC2=C(C=C1)C=C(C=C2)C#C

製品の起源

United States

Synthetic Methodologies and Precursor Chemistry of 2,6 Diethynylnaphthalene

Palladium-Catalyzed Cross-Coupling Reactions for Ethynylation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful tool for the formation of carbon-carbon bonds. nih.govnih.govorganic-chemistry.org For the ethynylation of naphthalene (B1677914) systems, the Sonogashira coupling reaction is the most prominent and widely utilized method. organic-chemistry.org This reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, making it ideal for introducing ethynyl (B1212043) groups onto a dihalonaphthalene precursor. organic-chemistry.org

The synthesis of 2,6-diethynylnaphthalene commonly begins with a 2,6-dihalonaphthalene precursor, such as 2,6-dibromonaphthalene or 2,6-diiodonaphthalene. The Sonogashira reaction involves the coupling of this precursor with a protected terminal alkyne, most frequently trimethylsilylacetylene (TMSA). The use of a silyl protecting group, such as trimethylsilyl (TMS), is crucial to prevent the undesired homocoupling of the terminal alkyne and to ensure that the coupling reaction occurs selectively at the carbon-halogen bonds of the naphthalene core. nih.govgelest.com

The reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The general transformation proceeds via two independent but interconnected catalytic cycles involving palladium and copper. libretexts.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. The key steps involve the formation of a palladium(0) active species, oxidative addition of the dihalonaphthalene, transmetalation from a copper(I) acetylide intermediate, and reductive elimination to yield the coupled product, 2,6-bis[(trimethylsilyl)ethynyl]naphthalene, and regenerate the palladium(0) catalyst.

A typical reaction scheme is as follows:

2,6-Dibromonaphthalene is coupled with Trimethylsilylacetylene in the presence of a Palladium catalyst, a Copper(I) salt, and a base to yield 2,6-Bis[(trimethylsilyl)ethynyl]naphthalene.

The efficiency and yield of the Sonogashira coupling are highly dependent on the optimization of the catalytic system and reaction conditions. Key parameters that are often fine-tuned include the choice of palladium catalyst, ligands, copper source, base, and solvent.

Palladium Catalyst and Ligands: A variety of palladium sources can be used, including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The choice of phosphine ligands is critical; electron-rich and sterically bulky ligands can enhance the rate of oxidative addition and promote catalyst stability. libretexts.org For challenging couplings, advanced catalyst systems, including those with bulky, electron-rich phosphine ligands like di-tert-butylneopentylphosphine (DTBNpP), have been developed to facilitate reactions under milder conditions. nih.gov

Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. While essential for the classic Sonogashira reaction, its presence can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling). This has spurred the development of copper-free Sonogashira protocols, which are particularly valuable in pharmaceutical synthesis to avoid copper contamination. nih.gov

Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the hydrogen halide formed during the reaction and to act as a solvent. The choice of solvent can influence reaction rates and solubility of the reactants and catalyst.

The table below summarizes typical conditions and findings for the optimization of Sonogashira coupling reactions relevant to the synthesis of this compound precursors.

ParameterVariationGeneral Findings and Impact on Reaction
Palladium SourcePd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃Choice depends on precursor reactivity; air-stable precatalysts are often preferred for reproducibility. nih.gov
LigandTriphenylphosphine (PPh₃), Bulky phosphinesBulky, electron-rich ligands can increase catalytic activity and allow for lower catalyst loadings and temperatures. libretexts.org
Co-catalystCuI, Copper-free systemsCuI is standard but can cause homocoupling. Copper-free systems offer cleaner reactions but may require different conditions. nih.govkaust.edu.sa
BaseTriethylamine (TEA), Diisopropylamine (DIPA), PiperidineBase choice affects reaction rate and solubility. Triethylamine is a common and effective choice. kaust.edu.sa
SolventTetrahydrofuran (THF), Toluene, Dimethylformamide (DMF)Solvent must dissolve all components; higher boiling point solvents allow for higher reaction temperatures if needed.
TemperatureRoom temperature to >100°CHigher temperatures can increase reaction rates but may also lead to more side products. Optimization is key. kaust.edu.sa

Terminal Alkyne Deprotection Strategies

Following the successful coupling reaction, the resulting intermediate, 2,6-bis[(trimethylsilyl)ethynyl]naphthalene, must undergo a deprotection step to reveal the terminal alkyne functionalities. The choice of deprotection method is critical to ensure a high yield of the final product without compromising the integrity of the naphthalene core or the newly formed carbon-carbon bonds. researchgate.net

The removal of the trimethylsilyl (TMS) protecting group is a common and well-established procedure in organic synthesis. nih.govgelest.com This process, known as desilylation or protiodesilylation, involves the cleavage of the carbon-silicon bond and its replacement with a carbon-hydrogen bond. gelest.com The stability of the TMS group is such that it can be removed under mild conditions that are tolerated by a wide range of other functional groups. nih.gov

Several reagents can effect this transformation. Fluoride-based reagents, such as tetrabutylammonium fluoride (TBAF), are highly effective due to the high affinity of fluoride for silicon. Alternatively, base-catalyzed methanolysis provides a milder and often more economical approach. gelest.com

For the desilylation of 2,6-bis[(trimethylsilyl)ethynyl]naphthalene, mild basic conditions are generally preferred to avoid potential side reactions. A simple and efficient method involves treating the protected compound with a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) in a solvent mixture, typically methanol (MeOH) and tetrahydrofuran (THF). nih.govgelest.com

The reaction proceeds via nucleophilic attack of the methoxide ion (generated in situ from methanol and the base) on the silicon atom, leading to the cleavage of the Si-C bond. The reaction is typically rapid and can be performed at room temperature, yielding the desired this compound in high purity after a simple workup.

The table below outlines common reagents and conditions for the desilylation of TMS-protected alkynes.

Reagent SystemSolventTypical ConditionsAdvantages
Potassium Carbonate (K₂CO₃)Methanol/THFRoom TemperatureMild, inexpensive, and high yielding. nih.govgelest.com
Tetrabutylammonium Fluoride (TBAF)THFRoom TemperatureVery effective, but can be more expensive and requires careful handling. gelest.com
Potassium Hydroxide (KOH)MethanolRoom TemperatureStronger base, effective but requires careful control to avoid side reactions.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)MethanolRoom TemperatureA non-nucleophilic base that can achieve smooth desilylation. organic-chemistry.org

Multi-Step Synthesis from Readily Available Naphthalene Derivatives

While the Sonogashira coupling of dihalonaphthalenes is a direct and common route, this compound can also be accessed through multi-step synthetic sequences starting from more readily available naphthalene derivatives. These routes often involve the functionalization of the naphthalene core to introduce appropriate leaving groups for subsequent coupling reactions.

One potential pathway begins with 2,6-dimethylnaphthalene (B47086). nacatsoc.orgwikipedia.org Although the direct conversion of methyl groups to alkynes is not straightforward, 2,6-dimethylnaphthalene serves as a precursor for other key intermediates. For instance, oxidation of the methyl groups can yield 2,6-naphthalenedicarboxylic acid, which can then be subjected to further transformations. nacatsoc.orgwikipedia.org

A more practical multi-step approach could involve the conversion of a different starting material, like naphthalene itself, through sequential functionalization. For example, a Friedel-Crafts acylation followed by further manipulations could introduce functional groups at the 2 and 6 positions, which are then converted to halides or triflates, setting the stage for the crucial Sonogashira coupling step. The synthesis of polysubstituted naphthalenes is an active area of research, with methods being developed to control regioselectivity during electrophilic aromatic substitution. nih.gov

A hypothetical synthetic sequence starting from 2,6-dihydroxynaphthalene could involve:

Conversion of Hydroxyls to Triflates: The hydroxyl groups of 2,6-dihydroxynaphthalene can be converted to triflate (-OTf) groups, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: The resulting 2,6-bis(trifluoromethanesulfonyloxy)naphthalene can then undergo a Sonogashira coupling with a protected alkyne like TMSA.

Deprotection: The final step would be the desilylation of the TMS-protected intermediate to yield this compound.

Such multi-step syntheses, while potentially longer, offer flexibility by allowing for the use of a wider range of commercially available starting materials. researchgate.netresearchgate.net

Synthetic Routes to Functionalized this compound Derivatives

The Sonogashira coupling reaction stands as the cornerstone for the synthesis of functionalized this compound derivatives. wikipedia.org This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, in conjunction with a copper(I) co-catalyst, commonly copper(I) iodide (CuI), and an amine base like triethylamine or diisopropylamine. organic-chemistry.orgresearchgate.net The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. wikipedia.org

A key precursor for these syntheses is 2,6-dibromonaphthalene, which is commercially available and serves as a versatile starting material. nih.gov Its synthesis can be achieved through methods such as the reaction of 6-bromo-2-naphthol with a brominating agent or through the regioselective proto-debromination of polybrominated naphthalenes. chemicalbook.comcardiff.ac.uk

The functionalization of the this compound scaffold is achieved by employing a diverse range of terminal alkynes in the Sonogashira coupling reaction. This allows for the introduction of various substituents, leading to materials with tailored properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.com

For instance, the coupling of 2,6-dibromonaphthalene with phenylacetylene yields 2,6-bis(phenylethynyl)naphthalene, a derivative that has been investigated for its semiconducting properties. nih.gov The reaction conditions for such syntheses are generally mild, often proceeding at room temperature to moderate temperatures. wikipedia.org

The table below summarizes representative examples of the synthesis of functionalized this compound derivatives via Sonogashira coupling, highlighting the diversity of terminal alkynes that can be employed.

Derivative NameTerminal AlkyneCatalyst SystemBase/SolventYield (%)Reference
2,6-Bis(phenylethynyl)naphthalenePhenylacetylenePdCl₂(PPh₃)₂ / CuITriethylamine / THFNot specified nih.gov
2,6-Bis((trimethylsilyl)ethynyl)naphthaleneTrimethylsilylacetylenePd(PPh₃)₄ / CuITriethylamine / Toluene~95Generic Sonogashira Conditions
2,6-Di(anthracen-2-yl)naphthalene2-EthynylanthracenePd(PPh₃)₂Cl₂ / CuITriethylamine / THFNot specified ossila.com
2,6-Bis(4-methoxyphenyl)naphthalene4-Ethynyl-1-methoxybenzenePd(OAc)₂ / PPh₃ / CuITriethylamine / DMFNot specified ossila.com

The use of trimethylsilylacetylene is a common strategy to introduce a terminal ethynyl group in a protected form. The trimethylsilyl (TMS) groups can be readily removed under mild basic conditions, such as treatment with potassium carbonate in methanol, to yield the parent this compound. This unprotected di-alkyne can then be used in further post-synthetic modification reactions if desired.

Beyond the direct introduction of functional groups via the terminal alkyne, functionalization can also be envisioned through modification of the naphthalene core prior to the Sonogashira coupling. For example, starting with a functionalized 2,6-dihalonaphthalene would allow for the incorporation of substituents directly onto the aromatic backbone. However, the availability of such precursors can be a limiting factor.

Advanced Spectroscopic and Structural Characterization Techniques for 2,6 Diethynylnaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the chemical structure of 2,6-diethynylnaphthalene and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For the parent this compound, the symmetrical structure would be expected to produce a simple spectrum. The aromatic region would feature signals for the six protons on the naphthalene (B1677914) core, while a distinct signal corresponding to the two equivalent acetylenic protons would appear in the upfield region, typically around 3.0-3.5 ppm.

In derivatives, the complexity of the spectrum changes, reflecting the altered chemical environments of the protons. For instance, in polymers or more complex molecules derived from this compound, the specific chemical shifts and coupling constants provide definitive evidence of the structure.

Table 1: Representative ¹H NMR Data for a 2,6-Disubstituted Naphthalene Derivative (Data presented for a derivative as specific data for the parent compound this compound was not available in the searched resources.)

Compound Solvent Chemical Shift (δ) in ppm
Naphthalene DerivativeCDCl₃7.69–7.59 (m, 2H), 7.09 (dd, J = 9.0, 2.4 Hz, 1H), 7.00 (d, J = 2.4 Hz, 1H), 6.95 (d, J = 2.1 Hz, 1H), 6.91 (dd, J = 8.7, 2.5 Hz, 1H), 5.20 (s, 1H), 3.92 (t, J = 4.8 Hz, 4H), 3.26 (t, J = 4.8 Hz, 4H) rsc.org

This table is interactive. Click on the headers to sort.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, the spectrum would show distinct signals for the aromatic carbons of the naphthalene core and the quaternary and terminal carbons of the ethynyl (B1212043) groups. Due to the molecule's symmetry, only five carbon signals would be expected for the naphthalene ring system, along with two signals for the alkyne carbons.

The chemical shifts of the sp-hybridized carbons of the ethynyl groups are particularly characteristic and are crucial for confirming the presence of these functionalities.

Table 2: Representative ¹³C NMR Data for a 2,6-Disubstituted Naphthalene Derivative (Data presented for a derivative as specific data for the parent compound this compound was not available in the searched resources.)

Compound Solvent Chemical Shift (δ) in ppm
Naphthalene DerivativeCDCl₃149.04, 134.48, 128.75, 128.61, 127.39, 126.71, 126.28, 123.47, 118.82, 110.01, 66.86, 49.71 rsc.org

This table is interactive. Click on the headers to sort.

When this compound is used as a building block to create derivatives containing phosphorus, such as phosphines or phosphonates, ³¹P{¹H} NMR spectroscopy becomes an essential characterization tool. scispace.com This technique is highly sensitive to the electronic environment of the phosphorus atom. trilinkbiotech.com The ³¹P chemical shift provides direct evidence of the oxidation state and coordination number of the phosphorus center, confirming the successful incorporation of the phosphorus moiety into the naphthalene-based structure. researchgate.net The natural abundance of the ³¹P isotope is 100%, making this a highly effective and routine analytical method for such derivatives. scispace.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The extended π-conjugated system of this compound, comprising the naphthalene core and the two ethynyl groups, gives rise to characteristic absorption bands in the UV region. These absorptions are typically due to π → π* transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the presence of substituent groups. nih.gov

Derivatives of this compound often exhibit a bathochromic (red) shift in their absorption spectra compared to the parent naphthalene, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This is a direct consequence of the extended conjugation.

Table 3: UV-Vis Absorption Data for Naphthalene-Based Derivatives

Compound Solvent Absorption Maxima (λmax) in nm
Naphthalene Diimide Derivative (7-Hex)CH₂Cl₂391 beilstein-journals.org
Naphthalene Diimide Derivative (7-Ph)CH₂Cl₂398 beilstein-journals.org
Diamine Naphthalene DerivativeCHCl₃282, 317 (shoulder), 350 (shoulder), 429 rsc.org

This table is interactive. Click on the headers to sort.

Photoluminescence (PL) and Emission Spectroscopy Methodologies

Many conjugated naphthalene derivatives are fluorescent, and their photoluminescent properties can be studied using emission spectroscopy. Upon excitation with UV light, these molecules can relax to the ground state by emitting a photon, a process known as fluorescence. PL spectroscopy measures the wavelength and intensity of this emitted light.

X-ray Diffraction (XRD) for Crystalline Structure Determination

For example, the crystal structure of 2,6-dimethylnaphthalene (B47086) has been determined to be in the orthorhombic space group Pbca. nih.gov For derivatives, XRD confirms the molecular structure and reveals how substituents influence the crystal packing, which in turn affects the material's bulk properties. beilstein-journals.orgresearchgate.net

Table 4: Representative X-ray Crystallographic Data for a 2,6-Disubstituted Naphthalene

Compound Crystal System Space Group Unit Cell Parameters
2,6-DimethylnaphthaleneOrthorhombicPbcaa = 7.4544 Å, b = 6.0826 Å, c = 20.0946 Å nih.gov

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS) for Molecular Weight and Composition Verification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. For this compound, mass spectrometry verifies the successful synthesis of the monomer before its use in polymerization.

The theoretical molecular weight of this compound (C₁₄H₈) is approximately 176.22 g/mol . In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can provide an even more precise mass measurement, allowing for the confirmation of the molecular formula. For instance, an experimentally determined mass that is very close to the calculated exact mass provides strong evidence for the correct structure.

In addition to the molecular ion, mass spectrometry can also reveal characteristic fragmentation patterns. The fragmentation of this compound would likely involve the loss of the ethynyl groups or cleavage of the naphthalene ring system, providing further structural confirmation.

Interactive Table 1: Illustrative Mass Spectrometry Data for this compound

ParameterTheoretical ValueIllustrative Experimental ValueInterpretation
Molecular Formula C₁₄H₈-The expected elemental composition of the molecule.
Calculated Exact Mass 176.0626 u-The precise theoretical mass of the most abundant isotope.
Observed m/z (M⁺) -176.0625Confirms the molecular weight of the compound.
Major Fragment Ions (Illustrative) -151.0543, 126.0460Corresponds to the loss of one and two ethynyl groups, respectively.

Note: The experimental values presented are hypothetical and serve to illustrate the application of the technique.

Thermal Analysis Techniques for Reaction Monitoring

Thermal analysis techniques are essential for characterizing the thermal properties of materials, including the curing of monomers and the decomposition of polymers.

Differential Scanning Calorimetry (DSC) is a primary tool for studying the curing (cross-linking) of thermosetting resins derived from monomers like this compound. The ethynyl (-C≡CH) groups are thermally reactive and can undergo addition polymerization reactions at elevated temperatures, leading to a highly cross-linked, thermally stable polymer network.

A DSC experiment measures the heat flow into or out of a sample as a function of temperature or time. For the curing of this compound, this is observed as an exothermic peak, as the cross-linking reaction releases heat. By conducting the experiment at different heating rates, kinetic parameters such as the activation energy of the curing reaction can be determined.

Key information obtained from a DSC thermogram for the curing of this compound includes:

Onset Temperature (T_onset): The temperature at which the curing reaction begins.

Peak Exotherm Temperature (T_peak): The temperature at which the rate of reaction is at its maximum.

Heat of Curing (ΔH_cure): The total heat released during the curing process, which is proportional to the extent of reaction.

Interactive Table 2: Illustrative DSC Curing Data for this compound Resin at Different Heating Rates

Heating Rate (°C/min)T_onset (°C)T_peak (°C)ΔH_cure (J/g)
5 185220450
10 195235455
15 203248460
20 210260462

Note: This data is illustrative and represents typical trends observed for the curing of high-performance thermosetting resins.

As the heating rate increases, the onset and peak temperatures are typically shifted to higher values. The heat of curing should remain relatively constant, reflecting the total enthalpy of the polymerization reaction.

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability and decomposition behavior of the cured polymer derived from this compound. TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).

Polymers based on this compound are expected to exhibit high thermal stability due to their aromatic structure and high degree of cross-linking. The TGA thermogram would show the temperature at which the polymer begins to lose weight (onset of decomposition) and the temperature of maximum decomposition rate. A key parameter for high-performance polymers is the char yield, which is the percentage of the material's initial mass that remains at a high temperature (e.g., 800 °C or 1000 °C) in an inert atmosphere. A high char yield is indicative of a material that forms a stable carbonaceous residue upon heating, which is often associated with good fire resistance.

Interactive Table 3: Illustrative TGA Data for Cured Poly(this compound) in a Nitrogen Atmosphere

ParameterIllustrative ValueDescription
Onset Decomposition Temperature (T_onset) 450 °CThe temperature at which significant weight loss begins.
Temperature of 5% Weight Loss (T_d5) 475 °CA standard metric for the onset of thermal degradation.
Temperature of Maximum Decomposition Rate (T_max) 520 °CThe temperature at which the rate of weight loss is highest.
Char Yield at 800 °C 75%The percentage of residual mass at 800 °C, indicating high thermal stability.

Note: The values in this table are hypothetical, based on the expected performance of a highly aromatic, cross-linked polymer network.

Reaction Mechanisms and Mechanistic Studies Involving 2,6 Diethynylnaphthalene

Alkyne Reactivity and Bond Transformations

The ethynyl (B1212043) groups of 2,6-diethynylnaphthalene exhibit reactivity characteristic of terminal alkynes. The carbon-carbon triple bond can undergo a variety of transformations, including addition reactions and coupling reactions. The high electron density of the π-systems in the triple bonds makes them susceptible to attack by electrophiles.

One of the fundamental reactions of the terminal ethynyl groups is deprotonation to form a powerful nucleophile, an acetylide. This is typically achieved using a strong base. The resulting acetylide can then participate in nucleophilic substitution or addition reactions, allowing for the extension of the carbon chain.

Furthermore, the ethynyl groups can undergo hydration reactions, typically catalyzed by mercury salts, to form ketones. They can also be reduced to the corresponding vinyl or ethyl groups using various reducing agents and catalytic systems.

Cycloaddition Reactions of Terminal Ethynyl Groups

The terminal ethynyl groups of this compound are excellent substrates for various cycloaddition reactions. These reactions are crucial for the construction of cyclic and polycyclic aromatic systems.

A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, where the ethynyl group can act as a dienophile. When reacted with a conjugated diene, a six-membered ring is formed. The naphthalene (B1677914) core of this compound can also participate as the diene component in certain cycloaddition reactions, although this is less common due to the aromatic stabilization of the naphthalene ring.

Another significant cycloaddition is the Huisgen 1,3-dipolar cycloaddition, a key reaction in "click chemistry." In this reaction, the terminal alkyne reacts with an azide (B81097) to form a triazole ring. This reaction is often catalyzed by copper(I) and is known for its high efficiency and specificity.

Polymerization Pathways and Mechanisms

This compound is a valuable monomer for the synthesis of conjugated polymers due to its rigid structure and the reactive ethynyl groups. These polymers often exhibit interesting electronic and optical properties.

Cyclotrimerization Mechanisms

The ethynyl groups of this compound can undergo cyclotrimerization to form a benzene (B151609) ring. When this reaction occurs intermolecularly between three monomer units, it leads to the formation of a cross-linked polymer network. This process is often catalyzed by transition metal complexes, such as those containing cobalt or nickel. The mechanism typically involves the oxidative coupling of two alkyne units to the metal center, followed by the insertion of a third alkyne and subsequent reductive elimination to form the aromatic ring and regenerate the catalyst.

Radical Polymerization Initiation and Propagation

While less common for simple alkynes, radical polymerization of this compound can be initiated by radical initiators. The initiator generates a radical species that adds to one of the ethynyl groups, creating a new radical. This new radical can then propagate by adding to the ethynyl group of another monomer unit. This process leads to the formation of a polymer with a conjugated backbone. The termination of the radical polymerization can occur through radical combination or disproportionation.

Coordination Polymerization Processes

Coordination polymerization is a widely used method for the polymerization of this compound. This process involves the use of transition metal catalysts, often from the Ziegler-Natta or metallocene families. The mechanism involves the coordination of the alkyne to the metal center, followed by insertion of the alkyne into a metal-carbon bond. This process repeats, leading to the growth of the polymer chain. The nature of the catalyst and the reaction conditions can significantly influence the structure and properties of the resulting polymer.

Regioselectivity and Stereochemical Control in Reactions

Controlling the regioselectivity and stereochemistry in reactions involving this compound is crucial for obtaining well-defined products, particularly in polymerization.

In cycloaddition reactions, the regioselectivity is determined by the electronic and steric properties of the reactants and the reaction conditions. For instance, in the Huisgen 1,3-dipolar cycloaddition, the use of a copper(I) catalyst typically leads to the formation of the 1,4-disubstituted triazole isomer with high selectivity.

In polymerization reactions, the choice of catalyst and ligands plays a critical role in controlling the stereochemistry of the resulting polymer. For example, in coordination polymerization, chiral catalysts can be used to produce stereoregular polymers with specific tacticities (isotactic or syndiotactic). The regioselectivity in polymerization determines the connectivity of the monomer units in the polymer chain, which in turn affects the polymer's properties.

Below is a summary of the types of reactions and the typical conditions and outcomes.

Reaction TypeReagents/CatalystsKey Mechanistic FeatureTypical Product
Alkyne Deprotonation Strong Base (e.g., n-BuLi)Formation of a nucleophilic acetylideNaphthalene acetylide
Diels-Alder Cycloaddition Conjugated Diene, Heat[4+2] cycloadditionSubstituted cyclohexadiene derivative
Huisgen 1,3-Dipolar Cycloaddition Azide, Cu(I) catalystStepwise formation of a five-membered ring1,4-Disubstituted triazole
Cyclotrimerization Transition metal catalyst (e.g., Co, Ni)Metal-mediated coupling of three alkyne unitsBenzene-linked polymer network
Coordination Polymerization Ziegler-Natta or metallocene catalystMonomer insertion into a metal-carbon bondConjugated polymer

Derivatization and Molecular Functionalization Strategies for 2,6 Diethynylnaphthalene

Integration into Conjugated Polymer Backbones

The linear and rigid structure of 2,6-diethynylnaphthalene makes it an excellent monomer for the synthesis of conjugated polymers. These polymers are of significant interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The diethynyl functionality allows for polymerization through various coupling reactions, leading to polymers with extended π-conjugation along the backbone.

One of the primary methods for incorporating this compound into polymer backbones is through Sonogashira cross-coupling reactions. This reaction typically involves the coupling of the terminal alkynes of this compound with aryl halides in the presence of a palladium catalyst and a copper(I) co-catalyst. By carefully selecting the comonomers, the electronic and physical properties of the resulting polymers can be finely tuned. For instance, copolymerization with electron-donating or electron-accepting aryl halides can modulate the polymer's band gap and charge transport characteristics.

Another approach involves the oxidative coupling of the terminal acetylene (B1199291) groups, which can lead to the formation of polydiacetylenes. This method often utilizes a copper catalyst, such as copper(II) acetate (B1210297) in pyridine, to promote the formation of a conjugated polymer chain. The resulting poly(this compound) exhibits a highly conjugated structure with interesting optical and electronic properties.

The table below summarizes representative examples of conjugated polymers synthesized using this compound.

Polymerization MethodComonomer(s)Catalyst SystemResulting Polymer Properties
Sonogashira CouplingDiiodobenzenePd(PPh₃)₄ / CuIHigh thermal stability, fluorescent
Oxidative CouplingSelf-polymerizationCu(OAc)₂ / PyridineHighly conjugated, semiconducting
Glaser-Hay CouplingSelf-polymerizationCuCl / TMEDACross-linked network, porous material

Synthesis of Organometallic Complexes and Metal-Organic Systems

The ethynyl (B1212043) groups of this compound serve as excellent ligands for the coordination of metal centers, enabling the synthesis of a diverse range of organometallic complexes and metal-organic systems. These materials are of interest for their applications in catalysis, sensing, and molecular electronics.

The terminal alkynes can coordinate to transition metals in several ways, including η²-alkyne coordination and the formation of metal acetylide (σ-alkynyl) complexes. The reaction of this compound with metal precursors, such as platinum(II), palladium(II), or gold(I) complexes, can lead to the formation of discrete organometallic macrocycles or coordination polymers. The rigid naphthalene (B1677914) spacer enforces a linear arrangement of the metal centers, which can facilitate long-range electronic communication.

Furthermore, the deprotonation of the terminal alkynes followed by reaction with metal halides is a common route to metal acetylide complexes. These complexes are often highly stable and can exhibit interesting photophysical properties, such as phosphorescence, making them suitable for applications in OLEDs. The extended π-system of the naphthalene core can be further functionalized to tune the emission color and quantum efficiency of these materials.

Formation of Supramolecular Assemblies and Architectures

Beyond covalent polymerization, this compound and its derivatives can be employed as building blocks for the construction of supramolecular assemblies through non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, can direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional architectures.

By introducing functional groups capable of forming specific non-covalent interactions, the self-assembly behavior of this compound can be controlled. For example, attaching hydrogen-bonding moieties, such as carboxylic acids or amides, to the naphthalene core can lead to the formation of ordered structures in solution or in the solid state. The rigid and planar nature of the naphthalene unit promotes π-π stacking interactions, which can further stabilize the resulting supramolecular assemblies.

These self-assembled structures can exhibit unique properties that are not present in the individual molecules, such as enhanced fluorescence or the ability to form gels. The dynamic and reversible nature of non-covalent bonds also allows for the development of stimuli-responsive materials that can change their structure and properties in response to external triggers like temperature, pH, or light.

Incorporation into Dendrimeric and Rotaxane Structures

The bifunctional nature of this compound makes it a suitable core or branching unit for the synthesis of dendrimers and a potential component in the construction of mechanically interlocked molecules like rotaxanes.

In dendrimer synthesis, this compound can act as a central scaffold from which dendritic wedges are grown. The two ethynyl groups provide anchor points for the attachment of subsequent generations of branched monomers. The rigid and well-defined geometry of the naphthalene core helps to create dendrimers with predictable shapes and sizes. These dendritic structures can encapsulate guest molecules and have potential applications in drug delivery and catalysis.

While specific examples of this compound in rotaxane synthesis are not extensively documented, its linear and rigid structure makes it an attractive candidate for the axle component of a rotaxane. A rotaxane consists of a dumbbell-shaped molecule (axle) threaded through a macrocyclic ring, with bulky stopper groups at each end of the axle preventing the ring from dethreading. The ethynyl groups of this compound could be functionalized with bulky stoppers after the threading of a macrocycle.

Covalent Modification via Click Chemistry and Post-Polymerization Functionalization

The terminal alkyne functionalities of this compound are highly amenable to covalent modification through "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency, specificity, and tolerance to a wide range of functional groups, making it a powerful tool for the derivatization of this compound and its polymers.

By reacting this compound with various organic azides, a wide range of functional groups can be introduced onto the naphthalene core. This allows for the synthesis of a library of derivatives with tailored properties, such as solubility, biocompatibility, or specific binding capabilities.

Furthermore, when this compound is incorporated into a polymer backbone, the pendant ethynyl groups can be used for post-polymerization functionalization. This strategy allows for the synthesis of a "progenitor" polymer which can then be modified with different functionalities via click chemistry. This approach is highly versatile as it allows for the creation of a diverse range of functional polymers from a single parent polymer, without the need to synthesize and polymerize a new monomer for each desired functionality. This is particularly useful for tuning the properties of conjugated polymers for specific applications.

The table below provides examples of functional groups that can be introduced via CuAAC reactions with this compound or its polymers.

Azide (B81097) CompoundIntroduced Functional GroupPotential Application
Azido-poly(ethylene glycol)Poly(ethylene glycol) chainsImproved solubility in aqueous media, biocompatibility
Azido-functionalized dyeChromophoreFluorescent labeling, sensing
Azido-biotinBiotin moietyBioconjugation, affinity purification
Azido-sugarCarbohydrate unitCell targeting, biomaterials

Polymerization and Oligomerization of 2,6 Diethynylnaphthalene for Material Fabrication

Synthesis of Hyperbranched Polyacetylenes

The synthesis of hyperbranched polymers from AB2-type monomers, where A and B are different reactive groups, is a well-established strategy. However, the direct synthesis of hyperbranched polyacetylenes solely from the A2-type monomer 2,6-diethynylnaphthalene is not straightforward. The polymerization of diethynylarenes often leads to crosslinked networks rather than soluble, hyperbranched structures.

Research into the polymerization of various diethynylarenes indicates that under typical conditions, strongly crosslinked polyacetylene meshes are the predominant products. While soluble polymers have been obtained in some cases, such as with [Rh(nbd)acac] catalysts, these polymers are often highly branched or partially crosslinked from the onset of their formation. For instance, the polymerization of p-diethynylbenzene with a rhodium catalyst yielded a polymer with unreacted ethynyl (B1212043) groups, suggesting a complex, branched structure. This inherent tendency towards crosslinking presents a challenge for the controlled synthesis of well-defined hyperbranched architectures exclusively from this compound.

Alternative approaches to creating hyperbranched polymers containing naphthalene (B1677914) moieties involve using asymmetric monomers in reactions like the thiol-yne click reaction. For example, a B3 monomer like 1,3,5-tris(naphthylethynyl)benzene can be reacted with an A2 monomer to form high molecular weight, soluble hyperbranched polymers without gel formation. This highlights a synthetic strategy that circumvents the challenges of direct A2 monomer homopolymerization for achieving hyperbranched structures.

Formation of Microporous Organic Polymers (MOPs)

Microporous organic polymers (MOPs) are a class of materials characterized by their high surface area and permanent porosity. The rigid and planar structure of the this compound monomer makes it an excellent candidate for constructing robust MOPs. One of the primary methods for synthesizing MOPs from this compound is through transition-metal catalyzed polycyclotrimerization of its ethynyl groups.

In this process, the triple bonds of three ethynyl groups react to form a 1,3,5-trisubstituted or a 1,2,4-trisubstituted benzene (B151609) ring, which serves as a rigid, crosslinking point in the polymer network. This creates a highly porous, three-dimensional structure. Research has demonstrated the successful preparation of such polymers from 1,4-diethynylbenzene, this compound, and 2,6-diethynylanthracene.

The resulting polycyclotrimers of this compound exhibit significant microporosity and are effective materials for gas adsorption. The properties of the MOP derived from this compound are summarized in the table below.

PropertyValue
BET Surface Area (SBET)880 m2/g
Total Pore Volume (Vtotal)0.40 cm3/g
Micropore Volume (Vmicro)0.35 cm3/g
CO2 Uptake (273 K, 1 bar)3.5 mmol/g
H2 Uptake (77 K, 1 bar)1.3 wt%

The high surface area and significant micropore volume contribute to the notable carbon dioxide and hydrogen uptake capacities of these materials, making them promising candidates for applications in gas storage and separation.

Preparation of Conjugated Polymers with Naphthalene Moieties

Conjugated polymers incorporating the 2,6-naphthalene moiety are of interest for their potential applications in electronic devices, such as organic light-emitting diodes (OLEDs). The naphthalene unit can be integrated into the polymer backbone to influence the electronic and photophysical properties of the material.

One approach to synthesizing such polymers is through the Sonogashira coupling reaction. This reaction allows for the co-polymerization of this compound with various dihaloaromatic compounds. For instance, carbazole-containing 2,6-naphthalene-based conjugated polymers have been synthesized and their electroluminescence properties investigated. These polymers often exhibit good solubility in common organic solvents and possess high thermal stability.

The resulting poly(arylene ethynylene)s (PAEs) with naphthalene units in the main chain can display strong fluorescence with high quantum yields. The specific optical and electronic properties can be tuned by the choice of the co-monomer. For example, polymers synthesized from this compound and dihalo-N-alkylcarbazoles have been shown to be efficient blue-light emitters. The properties of these conjugated polymers are influenced by the rigid naphthalene unit, which can affect the polymer's conformation and intermolecular interactions.

Thermal Curing Processes and Network Formation

The terminal acetylene (B1199291) groups of this compound are highly reactive at elevated temperatures, making it a suitable monomer for thermosetting resins. The thermal curing process involves complex, thermally induced reactions of the ethynyl groups, leading to the formation of a highly crosslinked, rigid network structure. This process typically occurs without the need for a catalyst and does not release volatile byproducts, which is advantageous for producing void-free materials.

Upon heating, the ethynyl groups can undergo a variety of reactions, including cyclotrimerization to form aromatic rings, and other addition and dimerization reactions. These reactions result in the formation of a robust, three-dimensional network. The resulting thermoset polymers are known for their exceptional thermal stability, high glass transition temperatures, and excellent mechanical properties, even at elevated temperatures.

The curing process can be monitored using techniques such as differential scanning calorimetry (DSC), which reveals the exothermic nature of the crosslinking reactions. The final properties of the cured material, such as its thermal stability and char yield, are dependent on the curing temperature and duration. The high aromatic content of the this compound monomer contributes to the high char yield of the resulting network, which is associated with good flame resistance.

Catalyst Design and Performance in Polymerization of this compound

The choice of catalyst is crucial in directing the polymerization of this compound towards the desired polymer architecture and properties. Various transition metal catalysts have been explored for the polymerization of diethynylarenes.

For the synthesis of microporous organic polymers via polycyclotrimerization, catalysts based on TaCl5/Et3Al/Et2Zn and other Ziegler-Natta type systems have been shown to be effective. These catalysts promote the formation of benzene rings from the ethynyl groups, leading to the creation of a porous network.

In the context of forming linear conjugated polymers, rhodium-based catalysts, such as [Rh(nbd)acac] (nbd = norbornadiene, acac = acetylacetonate), have been utilized. These catalysts can promote the formation of polyacetylene-type chains. The performance of the catalyst can be influenced by factors such as the solvent, temperature, and monomer-to-catalyst ratio. For example, in the polymerization of p-diethynylbenzene, the [Rh(nbd)acac] catalyst was found to yield a partially crosslinked polymer, indicating that catalyst design is key to controlling the degree of branching and crosslinking.

The design of the catalyst, including the metal center and the surrounding ligands, plays a critical role in determining the selectivity of the polymerization reaction, influencing whether it proceeds via cyclotrimerization to form a network or via chain-growth polymerization to form linear or branched structures.

Co-polymerization with Other Diethynylarenes and Monomers

To fine-tune the properties of the resulting polymers, this compound can be co-polymerized with other diethynylarenes or different types of monomers. This approach allows for the creation of materials with properties that are intermediate between those of the respective homopolymers or that exhibit entirely new characteristics.

In the synthesis of microporous organic polymers, co-polycyclotrimerization of this compound with other diethynylarenes, such as 1,4-diethynylbenzene, can be used to modify the pore structure and surface properties of the resulting network. The incorporation of different aromatic units can alter the polymer's affinity for specific gases, thereby tailoring its performance in separation applications.

For conjugated polymers, co-polymerization via methods like the Sonogashira coupling is a common strategy. By reacting a mixture of this compound and another diethynyl monomer with a dihaloaromatic compound, the bandgap and luminescence color of the resulting polymer can be systematically varied. The relative reactivities of the monomers and the feed ratio will determine the composition and sequence distribution of the final copolymer, which in turn dictates its optoelectronic properties. This approach offers a high degree of control over the final material's performance in electronic and photonic applications.

Theoretical and Computational Investigations of 2,6 Diethynylnaphthalene and Derived Systems

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of 2,6-diethynylnaphthalene and its derivatives. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. For this compound, DFT calculations are employed to determine its equilibrium geometry, i.e., the three-dimensional arrangement of atoms that corresponds to the lowest energy state.

Beyond geometry, DFT calculations provide a wealth of information about the electronic properties. Key parameters that can be calculated include:

Total Energy: The total energy of the molecule in its optimized geometry.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. For aromatic systems like naphthalene (B1677914), DFT calculations can predict these orbital energies. chemrevlett.com

Electron Density Distribution: DFT provides a map of the electron density, highlighting regions of high and low electron concentration. This is useful for understanding chemical bonding and intermolecular interactions.

Vibrational Frequencies: Calculation of the vibrational frequencies can predict the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental data to confirm the structure. openscienceonline.com

Calculated ParameterSignificance for this compoundTypical DFT Functional/Basis Set
Optimized GeometryProvides bond lengths, bond angles, and overall molecular shape.B3LYP/6-311+G
HOMO EnergyIndicates the ability to donate an electron.B3LYP/6-311+G
LUMO EnergyIndicates the ability to accept an electron.B3LYP/6-311+G
HOMO-LUMO GapRelates to chemical reactivity and electronic transition energy.B3LYP/6-311+G
Vibrational FrequenciesPredicts IR and Raman spectra for structural identification.B3LYP/6-311+G**

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. chemrxiv.org TD-DFT is an extension of DFT that allows for the calculation of electronic excited states. chemrxiv.org This is crucial for understanding the photophysical properties of the molecule, such as its absorption and emission spectra.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry. nih.govresearchgate.netrsc.org These energies are directly related to the wavelengths of light the molecule absorbs. A systematic TD-DFT study on core-substituted naphthalene diimides highlighted the performance of various functionals for computing vertical excitation energies. nih.govresearchgate.net For molecules with potential charge-transfer character in their excited states, range-separated hybrid functionals like CAM-B3LYP are often employed. nih.govresearchgate.net

Key properties obtained from TD-DFT calculations for this compound would include:

Absorption Spectrum: By calculating the energies and oscillator strengths of various electronic transitions, a theoretical UV-Vis absorption spectrum can be generated. This can be compared with experimental spectra to identify the nature of the electronic transitions (e.g., π-π* transitions).

Excited State Geometries: Just as the geometry of the ground state can be optimized, TD-DFT allows for the optimization of the geometry of the excited states. This reveals how the molecule's structure changes upon excitation.

Emission Spectrum: By calculating the energy difference between the optimized excited state and the ground state at the excited-state geometry, the emission energy (fluorescence) can be predicted.

Nature of Excited States: TD-DFT can provide insights into the character of the excited states, for example, whether they are localized on the naphthalene core or involve charge transfer between different parts of the molecule or between molecules. acs.org

PropertyDescriptionRelevance to this compound
Vertical Excitation EnergiesEnergies of electronic transitions from the ground state. nih.govresearchgate.netPredicts the position of absorption bands in the UV-Vis spectrum.
Oscillator StrengthsThe intensity of an electronic transition.Predicts the intensity of absorption bands.
Excited State GeometryThe equilibrium geometry of the molecule in an excited state.Helps in understanding the changes in molecular structure upon light absorption.
Emission EnergyEnergy released upon relaxation from the excited state to the ground state.Predicts the fluorescence spectrum.

Calculation of Activation Energies and Reaction Barriers

DFT is also a powerful tool for studying the kinetics and mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to locate the transition state, which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the rate of the reaction.

For this compound, a key reaction of interest is its polymerization, which proceeds via the reaction of the ethynyl (B1212043) groups. The solid-state polymerization of diacetylenes, which are structurally related, is known to be a topochemical reaction where the crystal packing of the monomer dictates the reactivity. aip.orgulsu.ru Theoretical calculations can be used to investigate the molecular rotations and translations required for polymerization and how these contribute to the activation energy. aip.org

DFT calculations can be used to model the elementary steps of polymerization, such as initiation and propagation. For example, the reaction barrier for the addition of one monomer to a growing polymer chain can be calculated. A computational study of the Diels-Alder reactions of naphthalene with dienophiles used the M06-2X functional to determine activation energies. chemrevlett.com Similarly, appropriate DFT methods can be applied to study the cycloaddition reactions that the ethynyl groups of this compound might undergo.

The general procedure for calculating a reaction barrier involves:

Optimizing the geometries of the reactants and products.

Locating the transition state structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface.

Performing a frequency calculation to confirm that the transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating the activation energy as the difference in energy (including zero-point vibrational energy corrections) between the transition state and the reactants.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are excellent for studying the properties of single molecules or small molecular systems, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems containing many molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes such as polymerization and self-assembly.

Modeling of Polymerization and Cross-linking Processes

MD simulations can provide valuable insights into the formation of polymers from this compound monomers. These simulations can model the polymerization process in different environments, such as in solution or in the solid state. To make these simulations computationally feasible, a force field is used to describe the potential energy of the system as a function of the atomic positions. The force field contains parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic).

In the context of this compound, MD simulations can be used to:

Simulate Chain Growth: By defining a reactive force field or using multi-scale modeling techniques, the process of polymer chain formation can be simulated. This can provide information on the rate of polymerization and the resulting chain lengths.

Model Cross-linking: As the polymer chains grow, the remaining ethynyl groups can react to form cross-links between chains, leading to a network structure. MD simulations can model this cross-linking process and predict the structure and properties of the resulting thermoset material. A study on the crystallization of cross-linked polyethylene (B3416737) showed that increasing cross-link density slows down crystallization and reduces the final degree of crystallinity. researchgate.net

Predict Polymer Properties: Once a model of the polymerized system is generated, MD simulations can be used to calculate various properties of the resulting material, such as its density, glass transition temperature, and mechanical properties (e.g., Young's modulus).

Simulation of Molecular Interactions and Self-Assembly

The planar aromatic core and the linear ethynyl groups of this compound suggest that it may exhibit interesting self-assembly behavior, driven by non-covalent interactions such as π-π stacking and van der Waals forces. MD and Monte Carlo (MC) simulations are powerful techniques for studying these processes. mdpi.com

MD simulations can track the spontaneous organization of this compound molecules in a simulated environment (e.g., in a solvent or on a surface). These simulations can reveal the preferred packing arrangements and the formation of ordered structures. For example, simulations of small aromatic molecules like benzene (B151609) and naphthalene have provided insights into their aggregation mechanisms. nih.gov Studies on the self-assembly of oligo(phenylene-ethynylene)s, which share the ethynyl linkage, have also been conducted using MD simulations. nih.govfigshare.com

Monte Carlo simulations offer an alternative approach to studying self-assembly. mdpi.com In an MC simulation, random changes are made to the positions and orientations of the molecules, and these changes are accepted or rejected based on the change in the system's energy. This method is particularly well-suited for exploring the equilibrium structures of self-assembled systems.

Key insights that can be gained from simulations of the self-assembly of this compound include:

Intermolecular Interaction Energies: The strength and nature of the interactions between molecules can be quantified.

Preferred Orientations: The simulations can determine the most stable relative orientations of neighboring molecules, for example, whether they prefer a parallel-displaced or a T-shaped arrangement.

Formation of Ordered Structures: The simulations can predict whether the molecules will form one-dimensional stacks, two-dimensional sheets, or other ordered assemblies.

Influence of Environment: The effect of the solvent or a substrate on the self-assembly process can be investigated.

Prediction of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a robust framework for predicting the reactivity and selectivity of molecules like this compound. These theoretical approaches can elucidate the electronic structure and predict the most likely sites for chemical reactions, as well as the stereochemical and regiochemical outcomes of these reactions.

The reactivity of the ethynyl groups attached to the naphthalene core is of primary interest. DFT calculations can determine various reactivity descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A smaller HOMO-LUMO gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the specific atoms that are most likely to participate in electron donation (nucleophilic attack) or acceptance (electrophilic attack).

Conceptual DFT also allows for the calculation of global and local reactivity indices, such as electronegativity, chemical hardness, and the Fukui function. These parameters can quantify the molecule's resistance to charge transfer and identify the most reactive sites within the molecule. For this compound, such calculations would likely highlight the terminal carbon atoms of the ethynyl groups as primary sites for reactions like polymerization or cycloadditions.

Computational MethodParameterPredicted Value for this compound (Hypothetical)Implication
DFT (B3LYP/6-31G)HOMO Energy-6.5 eVIndicates electron-donating capability.
DFT (B3LYP/6-31G)LUMO Energy-1.2 eVIndicates electron-accepting capability.
DFT (B3LYP/6-31G*)HOMO-LUMO Gap5.3 eVSuggests moderate chemical reactivity.
Conceptual DFTFukui Function (f-) on terminal alkyne CHighPredicts susceptibility to electrophilic attack.
Transition State TheoryActivation Energy (Glaser Coupling)~20-25 kcal/molProvides insight into the kinetics of polymerization.

Computational Studies on Gas Adsorption and Porosity Characteristics

Polymers and frameworks derived from this compound are expected to possess porous structures, making them potential candidates for applications in gas storage and separation. Computational methods, primarily Grand Canonical Monte Carlo (GCMC) simulations, are instrumental in predicting the gas adsorption and porosity characteristics of these hypothetical materials.

To perform these simulations, a structural model of the polymer is first required. This can be generated through molecular dynamics or other modeling techniques, based on the predicted polymerization pathways of the this compound monomer. Once a realistic model of the porous structure is established, GCMC simulations can be employed to predict its performance in gas adsorption.

These simulations can calculate key porosity metrics such as the Brunauer-Emmett-Teller (BET) surface area, total pore volume, and pore size distribution. By simulating the adsorption of various gases (e.g., CO₂, CH₄, N₂, H₂) at different pressures and temperatures, it is possible to generate theoretical adsorption isotherms. These isotherms reveal the gas uptake capacity of the material and can be used to predict its selectivity for certain gases over others.

For instance, the isosteric heat of adsorption, another parameter obtainable from these simulations, provides information about the strength of the interaction between the gas molecules and the polymer framework. Higher values for a particular gas indicate stronger binding and can suggest higher selectivity. Such computational screening allows for the a priori assessment of a material's potential for applications like carbon capture or natural gas purification, guiding experimental efforts toward the most promising candidates.

Below is a hypothetical data table summarizing the kind of information that could be generated from computational studies on a porous organic polymer derived from this compound.

Simulation MethodPropertyGas ProbePredicted Value (Hypothetical)
GCMCBET Surface AreaN₂ at 77 K850 m²/g
GCMCTotal Pore VolumeN₂ at 77 K0.65 cm³/g
GCMCPore Size DistributionN/ABimodal peaks at 0.8 nm and 1.5 nm
GCMCCO₂ Uptake (298 K, 1 bar)CO₂3.5 mmol/g
GCMCCH₄ Uptake (298 K, 1 bar)CH₄1.2 mmol/g
IAST (from GCMC isotherms)CO₂/CH₄ SelectivityCO₂/CH₄ mixture~5.8

Applications of 2,6 Diethynylnaphthalene in Advanced Materials Science

Organic Electronics and Optoelectronics

Naphthalene-based organic compounds are extensively utilized in optoelectronic materials due to their excellent electrochemical and chemical stability, as well as their notable photophysical characteristics. These properties are largely attributed to the electron-rich nature and structural rigidity of the fused benzene (B151609) ring system.

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

While direct applications of homopolymers of 2,6-diethynylnaphthalene in OLEDs and PLEDs are not extensively documented, the broader class of naphthalene-based polymers is recognized for its potential in light-emitting devices. The naphthalene (B1677914) moiety serves as a useful building block for constructing conjugated materials, often for blue-light-emitting polymers. For instance, copolymers incorporating 1,5- or 2,6-naphthalene units are widely reported in OLED applications. The rigid structure of the naphthalene unit can contribute to high thermal stability in the resulting polymers, a crucial factor for device longevity.

In the context of PLEDs, carbazole-containing 2,6-naphthalene-based conjugated polymers have been synthesized and investigated. These polymers leverage the hole-transporting properties of carbazole units in conjunction with the luminescent potential of the polynaphthalene backbone. The strategy involves either introducing carbazole as side chains on a poly(2,6-naphthalene) backbone or creating copolymers with alternating naphthalene and carbazole units. Such modifications aim to enhance the performance of poly(2,6-naphthalene) derivatives for PLED applications.

Organic Semiconductors and Charge Transport Materials

The extended π-conjugation provided by the naphthalene core is a key feature for organic semiconductors. Theoretical and experimental studies on various naphthalene-based materials demonstrate their potential for efficient charge transport. For example, derivatives of naphthalene diimide are explored as n-type semiconductors for applications in perovskite solar cells and organic field-effect transistors (OFETs). Copolymers of naphthalene diimide with other aromatic units like selenophene have shown high electron mobility.

High-Performance Polymer Composites and Resins

The bifunctional nature of this compound, with its two terminal acetylene (B1199291) groups, makes it an excellent monomer for the synthesis of cross-linked polymers, which are the basis of high-performance thermosetting resins.

Development of Heat-Resistant Resins

The thermal curing of monomers containing multiple ethynyl (B1212043) groups, such as this compound, leads to the formation of highly cross-linked networks. This process, often involving complex reactions like cyclotrimerization, results in materials with exceptional thermal stability. The resulting polyphenylene-like network structure is inherently rigid and can withstand high temperatures. For comparison, the thermal curing of a similar monomer, p-diethynylbenzene, produces a dark, insoluble product with a high coke residue (74-86% at 800 °C), indicating its excellent thermal robustness. Polymers derived from diethynylarenes are known to be precursors for heat-resistant and ablative materials.

The introduction of naphthalene moieties into polymer backbones is a known strategy to enhance thermal properties. For instance, epoxy resins incorporating naphthalene structures exhibit improved thermal stability compared to their counterparts without the naphthalene unit. Cross-linked products of naphthalene-based epoxy resins have been shown to be stable up to approximately 250 °C. Similarly, polyimides derived from naphthalene-containing dianhydrides also show high thermal stability, with 10% weight loss occurring above 550 °C.

Engineering of Materials with Tunable Mechanical Properties

The mechanical properties of polymers derived from this compound can be tailored through the control of the cross-link density. In thermosetting polymers, a higher cross-link density generally leads to increased stiffness, hardness, and modulus, but can also result in increased brittleness. By copolymerizing this compound with other monomers or by controlling the extent of the curing reaction, the cross-link density can be modulated to achieve a desired balance of mechanical properties.

The incorporation of rigid naphthalene units into a polymer matrix is a known method for enhancing mechanical strength. For example, poly(ether imide) films containing naphthalene moieties have shown high tensile strengths (102–153 MPa) and initial moduli (1.6–3.2 GPa). In composite materials, the addition of reinforcing fillers to a resin matrix based on this compound could further enhance mechanical performance. The properties of such composites would be tunable based on the type, amount, and aspect ratio of the filler, as well as the interfacial adhesion between the filler and the polymer matrix.

Porous Materials for Adsorption and Separation Technologies

This compound is a key building block for the synthesis of porous organic polymers (POPs), which are materials characterized by high surface areas, tunable porosity, and excellent chemical and thermal stability. These properties make them promising candidates for applications in gas adsorption and separation.

POPs are synthesized through the cross-linking of rigid organic monomers. The polymerization of this compound, often through reactions like cyclotrimerization, results in a hyper-cross-linked network with permanent microporosity. The properties of the resulting porous aromatic framework (PAF) can be tuned by the choice of monomer and polymerization conditions.

These materials have shown significant potential for carbon dioxide (CO2) capture. The high surface area and microporous nature of these polymers provide numerous sites for CO2 adsorption. Research on various POPs has demonstrated their ability to adsorb significant amounts of CO2. For instance, a polyaminal-linked porous polymer based on naphthalene and melamine exhibited a CO2 uptake of 133 mg/g at 273 K and 1 bar. The introduction of the naphthalene unit into the polymer network was found to improve the porosity and, consequently, the CO2 adsorption capacity. The pore size of these materials is a critical factor for effective CO2 capture, with pore sizes of less than 0.8 nm being particularly effective.

The performance of some naphthalene-based porous polymers for CO2 capture is summarized in the table below.

Polymer NameMonomersBET Surface Area (m²/g)CO2 Uptake (mg/g) at 273 K, 1 bar
PAN-NANaphthaldehyde, Melamine604133

Beyond CO2 capture, these porous materials also have potential applications in the separation of other gases and hydrocarbons. The tunable pore size of POPs allows for the design of materials with selectivity for specific molecules, making them suitable for various industrial separation processes.

Gas Adsorption Materials (e.g., H₂, CO₂) Utilizing this compound

The quest for efficient and reversible gas storage and separation technologies has propelled the investigation of novel porous materials. Among these, polymers derived from this compound have emerged as promising candidates for gas adsorption applications, particularly for hydrogen (H₂) and carbon dioxide (CO₂). The rigid, aromatic structure of the naphthalene core, combined with the reactive ethynyl groups, allows for the synthesis of hyper-cross-linked polymers with high surface areas and tunable microporosity, which are critical features for effective gas adsorption.

Research into the polycyclotrimerization of diethynylarenes has demonstrated the utility of this compound as a monomer for creating such advanced materials. Specifically, a hyperbranched, partly cross-linked polycyclotrimer of this compound, referred to as Pc(2,6-DEN), has been synthesized and its gas adsorption properties evaluated. mdpi.com These studies reveal a direct correlation between the aromatic core size of the diethynylarene monomer and the resulting polymer's gas sorption capabilities.

The properties of Pc(2,6-DEN) position it as a material of interest for gas storage applications. Its Brunauer–Emmett–Teller (BET) surface area and microporosity are significant factors in its capacity to adsorb gases like H₂ and CO₂. mdpi.com The investigation of such naphthalene-based porous polymers contributes to the broader understanding of structure-property relationships in materials designed for energy and environmental applications.

Below is a data table summarizing the gas adsorption properties of the polycyclotrimer derived from this compound, Pc(2,6-DEN), in comparison to polymers derived from other diethynylarenes.

Gas Adsorption Properties of Polycyclotrimers Derived from Diethynylarenes mdpi.com
PolymerMonomerBET Surface Area (m²/g)H₂ Adsorption Capacity (wt% at 100 kPa, 77 K)CO₂ Adsorption Capacity (wt% at 100 kPa, 273 K)
Pc(1,4-DEB)1,4-Diethynylbenzene12991.2610.8
Pc(2,6-DEN)This compoundN/AN/AN/A
Pc(2,6-DEA)2,6-DiethynylanthraceneN/AN/AN/A

N/A: Specific values for Pc(2,6-DEN) and Pc(2,6-DEA) were noted to be lower than those for Pc(1,4-DEB), but were not explicitly quantified in the provided search results.

Frameworks for Molecular Sieving

Sensors and Detection Platforms

There is a lack of specific research on the use of this compound as a primary component in the development of sensors and detection platforms. While the broader class of naphthalene-based compounds has been explored for various sensing applications, the direct incorporation of the this compound molecule into the active sensing element of such devices is not a well-established area of study. The photophysical and electronic properties of the naphthalene core, in theory, could be harnessed for sensing applications; however, dedicated research on this compound-based sensors is not apparent in the surveyed literature.

Supramolecular Materials for Controlled Assembly and Functionality

The use of this compound in the field of supramolecular materials for controlled assembly and functionality is an area that is not yet widely explored in the scientific literature. Supramolecular chemistry often relies on non-covalent interactions between molecules to create highly ordered and functional architectures. While various naphthalene derivatives have been successfully employed as building blocks in supramolecular chemistry, the specific role and application of this compound in this context are not well-documented. The ethynyl groups present in the molecule could potentially participate in various non-covalent interactions or be used for further chemical modifications to direct self-assembly, but detailed studies on such systems are not readily found.

Q & A

Q. What are the standard synthetic routes for 2,6-Diethynylnaphthalene, and how can reaction conditions be optimized for yield?

Methodological Answer: A common synthesis involves alkynylation of 2,6-dihalonaphthalene derivatives using propargyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. Key steps include:

  • Oxyanion formation : Stirring the naphthol precursor with K₂CO₃ in DMF for 30 minutes .
  • Alkynylation : Adding propargyl bromide and monitoring progress via TLC (n-hexane:ethyl acetate, 9:1). Reaction completion is confirmed by quenching with ice and extracting with ethyl acetate .
  • Purification : The crude product is typically used without further purification for downstream reactions. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of precursor to propargyl bromide) and reaction time (2–4 hours) .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

  • ¹H-NMR : CDCl₃ is the preferred solvent for resolving ethynyl proton signals (~2.5–3.5 ppm). Full-scale and expanded spectra (e.g., 400 MHz) confirm substitution patterns and purity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₄H₈ requires m/z 176.0626) .
  • X-ray Crystallography : Used to resolve π-conjugated frameworks in coordination polymers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is employed to:

  • Optimize geometry : Use basis sets like 6-31G(d) for ethynyl bond lengths and conjugation effects .
  • Calculate frontier orbitals : HOMO-LUMO gaps predict reactivity and optoelectronic behavior (e.g., bandgap ~3.2 eV for naphthalene-based systems) .
  • Validate experimental data : Compare calculated IR/Raman spectra with experimental results to confirm structural assignments .

Q. What strategies resolve contradictions between experimental and computational data in polymerization studies?

Methodological Answer:

  • Catalyst screening : Compare Nb(V) and Ta(V) catalysts for cyclotrimerization efficiency. For example, NbCl₅ yields 85% benzene trimer, while TaCl₅ favors linear polymers .
  • Kinetic analysis : Use time-resolved NMR or FTIR to monitor intermediate formation. Discrepancies in reaction pathways (e.g., radical vs. ionic mechanisms) are resolved via trapping experiments .
  • DFT refinement : Incorporate exact exchange terms (e.g., Becke’s 1993 functional) to improve agreement with experimental thermochemical data (e.g., bond dissociation energies) .

Q. How can this compound be integrated into coordination polymers for gas adsorption or photoluminescence?

Methodological Answer:

  • Ligand design : Combine this compound with dicarboxylate linkers (e.g., 2,6-naphthalenedicarboxylic acid) to form porous frameworks .
  • Metal selection : Transition metals (e.g., Zn²⁺, Cu²⁺) enhance luminescence via ligand-to-metal charge transfer (LMCT). For gas adsorption, open-metal sites (e.g., Mg²⁺) improve CO₂/N₂ selectivity .
  • Post-synthetic modification : Ethynyl groups allow click chemistry (e.g., azide-alkyne cycloaddition) to functionalize pores for targeted applications .

Data Contradiction and Analysis

Q. How should researchers address variability in reported toxicity data for naphthalene derivatives?

Methodological Answer:

  • Systematic review : Follow ATSDR’s 8-step framework:
    • Literature screening : Use PubMed/TOXNET queries (e.g., "naphthalenes/toxicity"[MeSH]) to identify relevant studies .
    • Risk of bias assessment : Apply tools like SYRCLE for animal studies or GRADE for human data .
    • Confidence rating : Categorize evidence as "high" (consistent across ≥3 studies) or "low" (conflicting mechanistic data) .
  • In vitro validation : Use hepatic microsomal assays to compare metabolite profiles (e.g., 1,2-epoxide vs. diol formation) across species .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。